N,N'-Ethylenebis(glycinato-O,N)cobalt
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Overview
Description
N,N’-Ethylenebis(glycinato-O,N)cobalt is a coordination compound with the molecular formula C6H12CoN2O4 It is known for its complex structure, where cobalt is coordinated with ethylenebis(glycinato) ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Ethylenebis(glycinato-O,N)cobalt typically involves the reaction of cobalt salts with ethylenebis(glycinato) ligands under controlled conditions. One common method is to dissolve cobalt(II) chloride in water and then add ethylenebis(glycinato) ligands to the solution. The reaction mixture is stirred and heated to facilitate the formation of the coordination complex. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of N,N’-Ethylenebis(glycinato-O,N)cobalt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade cobalt salts and ligands, with precise control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N,N’-Ethylenebis(glycinato-O,N)cobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligands in the coordination complex can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand substitution reactions often require the presence of competing ligands and controlled pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(I) species. Substitution reactions result in the formation of new coordination complexes with different ligands .
Scientific Research Applications
N,N’-Ethylenebis(glycinato-O,N)cobalt has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation-reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anticancer agent and in drug delivery systems.
Mechanism of Action
The mechanism of action of N,N’-Ethylenebis(glycinato-O,N)cobalt involves its ability to coordinate with various substrates and catalyze reactions. The cobalt center plays a crucial role in facilitating electron transfer processes, which are essential for its catalytic activity. The compound’s molecular targets and pathways depend on the specific application, such as interacting with biological molecules in medicinal applications or substrates in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Ethylenebis(glycinato-O,N)nickel
- N,N’-Ethylenebis(glycinato-O,N)copper
- N,N’-Ethylenebis(glycinato-O,N)zinc
Uniqueness
N,N’-Ethylenebis(glycinato-O,N)cobalt is unique due to its specific coordination environment and the properties imparted by the cobalt center. Compared to its nickel, copper, and zinc analogs, the cobalt compound exhibits distinct redox behavior and catalytic activity, making it particularly valuable in applications requiring specific oxidation states and catalytic properties .
Properties
CAS No. |
29977-10-4 |
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Molecular Formula |
C6H12CoN2O4 |
Molecular Weight |
235.10 g/mol |
IUPAC Name |
2-[2-(carboxymethylamino)ethylamino]acetic acid;cobalt |
InChI |
InChI=1S/C6H12N2O4.Co/c9-5(10)3-7-1-2-8-4-6(11)12;/h7-8H,1-4H2,(H,9,10)(H,11,12); |
InChI Key |
PRTWXKPUHDPYFG-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCC(=O)O)NCC(=O)O.[Co] |
Origin of Product |
United States |
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